(3S)-1-(pyridin-2-yl)pyrrolidin-3-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-1-(pyridin-2-yl)pyrrolidin-3-amine dihydrochloride is a chemical compound that features a pyrrolidine ring substituted with a pyridin-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of N-substituted piperidines, which can be achieved through a domino process that includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated synthesis platforms can also enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-1-(pyridin-2-yl)pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The pyridin-2-yl group can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
(3S)-1-(pyridin-2-yl)pyrrolidin-3-amine dihydrochloride has several scientific research applications, including:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving pyrrolidine and pyridine derivatives.
Industry: The compound can be used in the synthesis of fine chemicals, dyes, and pigments.
Wirkmechanismus
The mechanism of action of (3S)-1-(pyridin-2-yl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and pyridin-2-yl group can engage in various binding interactions, influencing the activity of the target molecules. These interactions can modulate biological pathways and lead to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine-2-one: A related compound with a similar pyrrolidine ring structure but different functional groups.
Pyrrolidine-2,5-dione: Another derivative with additional functional groups that influence its reactivity and biological activity.
Uniqueness
(3S)-1-(pyridin-2-yl)pyrrolidin-3-amine dihydrochloride is unique due to the presence of both the pyrrolidine ring and the pyridin-2-yl group, which confer distinct chemical and biological properties
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for (3S)-1-(pyridin-2-yl)pyrrolidin-3-amine dihydrochloride involves the reaction of pyridine-2-carboxaldehyde with (S)-proline to form an intermediate, which is then reduced to the desired product using sodium borohydride. The resulting amine is then reacted with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "Pyridine-2-carboxaldehyde", "(S)-Proline", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Pyridine-2-carboxaldehyde is reacted with (S)-proline in the presence of a suitable solvent and a catalyst to form an intermediate.", "Step 2: The intermediate is then reduced using sodium borohydride to form the desired amine product.", "Step 3: The resulting amine is then reacted with hydrochloric acid to form the dihydrochloride salt of (3S)-1-(pyridin-2-yl)pyrrolidin-3-amine." ] } | |
CAS-Nummer |
884653-77-4 |
Molekularformel |
C9H14ClN3 |
Molekulargewicht |
199.68 g/mol |
IUPAC-Name |
(3S)-1-pyridin-2-ylpyrrolidin-3-amine;hydrochloride |
InChI |
InChI=1S/C9H13N3.ClH/c10-8-4-6-12(7-8)9-3-1-2-5-11-9;/h1-3,5,8H,4,6-7,10H2;1H/t8-;/m0./s1 |
InChI-Schlüssel |
BSJVWLOHGGEFER-QRPNPIFTSA-N |
Isomerische SMILES |
C1CN(C[C@H]1N)C2=CC=CC=N2.Cl |
Kanonische SMILES |
C1CN(CC1N)C2=CC=CC=N2.Cl |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.